molecular formula C12H13I3N2NaO2+ B127679 Ipodate sodium CAS No. 1221-56-3

Ipodate sodium

Cat. No. B127679
CAS RN: 1221-56-3
M. Wt: 620.95 g/mol
InChI Key: ZFHZUGUCWJVEQC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ipodate sodium is a radiopaque contrast agent primarily used in diagnostic imaging procedures such as cholecystography. It has also been found to have therapeutic applications in the management of hyperthyroidism, including Graves' disease and subacute thyroiditis. The compound has been shown to alter thyroid hormone levels and metabolism, leading to a reduction in symptoms associated with hyperthyroidism .

Synthesis Analysis

The synthesis of ipodate sodium is not detailed in the provided papers. However, its clinical use is well-documented, particularly in the context of treating hyperthyroid conditions. The papers focus on the effects of ipodate sodium on thyroid hormone levels rather than its chemical synthesis .

Molecular Structure Analysis

While the molecular structure of ipodate sodium is not explicitly discussed in the provided papers, its function as a contrast agent suggests a complex structure capable of interacting with X-rays. Its molecular interactions with thyroid hormones imply that it may have structural features that allow it to influence hormone metabolism .

Chemical Reactions Analysis

Ipodate sodium appears to interact with thyroid hormones, leading to a decrease in serum levels of T3 and T4 and an increase in rT3. These changes are indicative of its impact on the peripheral metabolism of thyroid hormones and its inhibitory effects on the thyroid gland .

Physical and Chemical Properties Analysis

The physical and chemical properties of ipodate sodium are not directly addressed in the provided papers. However, its efficacy as a diagnostic agent and its tolerability in patients suggest that it has favorable solubility and stability characteristics for oral administration. Its side effect profile is also considered to be relatively mild compared to other agents used for similar purposes .

Relevant Case Studies

Several studies have demonstrated the effectiveness of ipodate sodium in reducing thyroid hormone levels in patients with hyperthyroidism. For instance, one study showed that short-term daily therapy with ipodate sodium in addition to propranolol and propylthiouracil produced a greater reduction in free T3 index values than therapy without ipodate sodium . Another study highlighted its long-term use in Graves' hyperthyroidism, showing a significant reduction in serum T4 and T3 levels . Additionally, ipodate sodium has been used successfully in the treatment of neonatal hyperthyroidism due to Graves' disease, with rapid clinical improvement following treatment .

In the context of subacute thyroiditis, ipodate sodium has been reported to normalize serum T3 levels and improve clinical symptoms without any observed side effects . Furthermore, its effects on thyroid function have been studied in non-human subjects, such as rainbow trout, where it was found to be an effective hypothyroid agent .

Scientific Research Applications

1. Effects on Thyroid Hormone Metabolism

Ipodate sodium, commonly used in oral cholecystography, has been studied for its impact on thyroid hormone metabolism. It was observed to cause changes in serum triiodothyronines in euthyroid and hyperthyroid subjects, altering peripheral thyroxine (T4) metabolism and exerting thyroid-inhibiting effects in hyperthyroidism (Wu et al., 1978).

2. Management of Hyperthyroidism

Several studies have explored the use of sodium ipodate in the management of hyperthyroidism. For instance, in cases of subacute thyroiditis, sodium ipodate was found to be an effective and safe agent (Chopra et al., 1995). It also showed promise in the long-term treatment of Graves' hyperthyroidism, with patients exhibiting a notable reduction in serum T3 and T4 levels (Shen et al., 1985).

3. Neonatal Hyperthyroidism Treatment

Ipodate sodium has been used effectively in the treatment of neonatal hyperthyroidism due to Graves' disease. The administration of repeated doses led to a significant reduction in serum T4 and T3 concentrations, along with rapid clinical improvement (Karpman et al., 1987).

4. Treatment of Acute Thyroxine Overdose

In the context of acute thyroxine overdose, sodium ipodate was used as a treatment modality. It led to a decrease in T3 levels with an increase in reverse T3 (rT3) levels, demonstrating its potential as a treatment for thyroid overdose in children (Berkner et al., 1991).

5. Interaction with Other Drugs

Ipodate sodium's interactions with other drugs, such as amiodarone, have been investigated. Studies suggest it might influence the metabolism of other medications, impacting thyroid hormone levels and hepatic thyroxine monodeiodination (Sogol et al., 1983).

6. Preparation for Thyroid Surgery

Ipodate sodium has been studied for its efficacy in preparing patients with Graves' hyperthyroidism for thyroidectomy. Its use resulted in a decrease in plasma T3 levels and aided in the safe and effective preparation for surgery (Berghout et al., 1989).

Safety And Hazards

Although not FDA approved, Ipodate Sodium has been used to treat Graves’ disease and thyroid storm, an extreme form of hyperthyroidism . It’s important to note that as the Ipodate Sodium is metabolized, it releases iodine into circulation, helping bring the T3 and T4 levels back down . Ipodate Sodium also inhibits the conversion of T4 to T3 (which is more potent) . It is not considered a first-line approach, as potassium iodide and beta blockers have less potential for side-effects .

properties

IUPAC Name

sodium;3-[3-(dimethylaminomethylideneamino)-2,4,6-triiodophenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13I3N2O2.Na/c1-17(2)6-16-12-9(14)5-8(13)7(11(12)15)3-4-10(18)19;/h5-6H,3-4H2,1-2H3,(H,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHZUGUCWJVEQC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12I3N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048271
Record name Ipodate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ipodate sodium

CAS RN

1221-56-3
Record name Ipodate sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001221563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipodate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium iopodate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.587
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IPODATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F316LLW9WW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ipodate sodium
Reactant of Route 2
Reactant of Route 2
Ipodate sodium
Reactant of Route 3
Ipodate sodium
Reactant of Route 4
Reactant of Route 4
Ipodate sodium
Reactant of Route 5
Reactant of Route 5
Ipodate sodium
Reactant of Route 6
Reactant of Route 6
Ipodate sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.